Product packaging for Flexirubin(Cat. No.:CAS No. 54363-90-5)

Flexirubin

Cat. No.: B1238530
CAS No.: 54363-90-5
M. Wt: 634.9 g/mol
InChI Key: GFNJWVBJKYYUIN-CMUOTRNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flexirubin is a yellow-orange, this compound-type pigment that serves as a chemotaxonomic marker for various genera within the Bacteroidetes phylum, including Chryseobacterium , Flexibacter , and Flavobacterium . This natural product features a unique structure composed of a ω-phenyl octaenic acid chromophore esterified with a dialkylated resorcinol . Recent scientific investigations have revealed significant bioactive potential, making it a compound of interest for therapeutic research. Studies demonstrate that this compound exhibits potent antioxidant activity , effectively scavenging various free radicals such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), and inhibiting lipid peroxidation . Molecular docking studies suggest it may exert this effect by interacting with the binding cavity of the superoxide dismutase (SOD) enzyme without affecting its metal-binding site . Furthermore, this compound shows promising chemopreventive potential . In vitro studies on human breast cancer cells (MCF-7) have shown that it inhibits cell viability and induces apoptosis in a dose-dependent manner . In vivo research also underscores its hepatoprotective properties , where pretreatment with this compound provided a considerable protective effect against carbon tetrachloride (CCl₄)-induced acute liver injury in mice. This protection is mediated through the attenuation of oxidative stress, reduction of inflammation and apoptosis, and activation of the Nrf2/HO-1 antioxidant defense pathway . This product is intended for research applications only, including investigating natural product therapeutics, studying antioxidant mechanisms, and exploring oncological and hepatoprotective interventions. For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H54O4 B1238530 Flexirubin CAS No. 54363-90-5

Properties

CAS No.

54363-90-5

Molecular Formula

C43H54O4

Molecular Weight

634.9 g/mol

IUPAC Name

(2-dodecyl-3-hydroxy-5-methylphenyl) (2E,4E,6E,8E,10E,12E,14E,16E)-17-(4-hydroxy-3-methylphenyl)heptadeca-2,4,6,8,10,12,14,16-octaenoate

InChI

InChI=1S/C43H54O4/c1-4-5-6-7-8-9-17-20-23-26-29-39-41(45)33-36(2)34-42(39)47-43(46)30-27-24-21-18-15-13-11-10-12-14-16-19-22-25-28-38-31-32-40(44)37(3)35-38/h10-16,18-19,21-22,24-25,27-28,30-35,44-45H,4-9,17,20,23,26,29H2,1-3H3/b12-10+,13-11+,16-14+,18-15+,22-19+,24-21+,28-25+,30-27+

InChI Key

GFNJWVBJKYYUIN-CMUOTRNOSA-N

SMILES

CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC(=C(C=C2)O)C)C)O

Isomeric SMILES

CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C2=CC(=C(C=C2)O)C)C)O

Canonical SMILES

CCCCCCCCCCCCC1=C(C=C(C=C1OC(=O)C=CC=CC=CC=CC=CC=CC=CC=CC2=CC(=C(C=C2)O)C)C)O

Synonyms

flexirubins

Origin of Product

United States

Biosynthesis and Genetic Regulation of Flexirubin Production

Precursor Pathways and Intermediate Molecules

The biosynthesis of flexirubin involves the convergence of precursors derived from different metabolic routes, specifically aromatic amino acid metabolism and fatty acid synthesis. nih.gov

L-Tyrosine Derivation of the Polyene Chromophore

The ω-(4-hydroxyphenyl)-polyene carboxylic acid chromophore, a key structural feature of this compound, is derived from the aromatic amino acid L-tyrosine. nih.gov Feeding experiments using isotopically labeled L-tyrosine have confirmed its incorporation into the polyene ring and the adjacent double bond structure. nih.gov This initial step involves the deamination of L-tyrosine to form 4-coumarate (4-hydroxycinnamic acid). nih.govnih.gov

Fatty Acid Intermediates in Dialkylresorcinol (DAR) Synthesis

The 2,5-dialkylresorcinol (DAR) moiety of this compound is synthesized from intermediates of fatty acid metabolism. nih.gov Studies involving labeled acetate (B1210297) and malonate have indicated their incorporation into the DAR structure, suggesting the involvement of fatty acid and/or polyketide biosynthesis mechanisms. nih.gov Specifically, the DAR moiety is formed through a condensation of two fatty acid metabolism intermediates, catalyzed by dedicated DAR synthesis enzymes. nih.gov Genes like darA and darB have been identified as essential for DAR production, and their mutation results in a this compound-negative phenotype. nih.govresearchgate.net

Role of Orsellinic Acid and 3-Dodecylorsellinic Acid in Ring B Formation

Research using labeled precursors, particularly acetate, has provided insights into the formation of ring B and its alkyl substituents within the this compound molecule. lookchem.com All carbon atoms of ring B are derived from acetate. lookchem.com Experimental evidence suggests that orsellinic acid and/or 3-dodecylorsellinic acid serve as intermediates in the biosynthesis of ring B. lookchem.com The carboxyl group of orsellinic acid is proposed to be lost before the ester linkage with the ω-phenyl-polyene carboxylic acid or its precursor is formed. lookchem.com

Methionine Contribution to Methylation Patterns

Methionine contributes methyl groups to the this compound structure. nih.gov Feeding experiments with L-[methyl-²H₃]methionine have shown a mass increase of 3 Da in the this compound molecule, indicating the incorporation of a methionine-derived methyl group. nih.govresearchgate.net This methylation is a tailoring modification that can occur at specific positions on the polyene ring. nih.gov

Enzymatic Machinery of this compound Biosynthesis

The biosynthesis of this compound is catalyzed by a suite of enzymes encoded within the this compound gene clusters. These enzymes facilitate the conversion of precursors into the final pigment structure. nih.gov

Tyrosine Ammonia-Lyase (FlxA) Catalysis and Specificity

A key enzyme in the initiation of the polyene biosynthesis is tyrosine ammonia-lyase (TAL), designated as FlxA in Chitinophaga pinensis. nih.govnih.gov FlxA catalyzes the deamination of L-tyrosine to produce 4-coumarate. nih.govnih.govbiorxiv.org This reaction is a critical step, providing the activated aromatic precursor for the subsequent elongation of the polyene chain, likely through a type II fatty acid synthase-like mechanism. nih.govoup.com

Enzymatic Activity of C. pinensis FlxA

SubstrateRelative Specificity (vs L-Phenylalanine)
L-Tyrosine1010-fold higher
L-Phenylalanine1
L-HistidineNo detectable product formation

Data based on photometric assays and GC-MS analysis. nih.gov

Key Enzymes in this compound Biosynthesis

Enzyme NameGene Designation (Example: C. pinensis)Proposed Role
Tyrosine ammonia-lyaseFlxACatalyzes deamination of L-tyrosine to 4-coumarate. nih.govnih.gov
Acyl-CoA ligaseFlxYActivates 4-coumarate to 4-coumaroyl-CoA for polyene elongation. nih.govoup.com
DAR synthesis enzymesDarA, DarBCatalyze condensation of fatty acid intermediates to form DAR. nih.govresearchgate.net
β-ketoacyl synthases(Putative, in gene cluster)Involved in polyene chain elongation (Type II FAS-like). nih.govoup.com
Reductases(Putative, in gene cluster)Involved in polyene chain modification. nih.gov
Dehydratases(Putative, in gene cluster, e.g., FabZ)Involved in introducing double bonds in the polyene chain. nih.govoup.commdpi.com
Thioesterases(Putative, in gene cluster)Involved in releasing the polyene chain from the synthesis machinery. nih.gov
MethyltransferaseFlxK (Example: C. pinensis)Catalyzes methylation of the polyene ring.
AcyltransferaseFlxL (Example: C. pinensis)Esterifies the phenolic component with the polyene carboxylic acid.

4-Coumarate-CoA Ligase (FlxY) Activity and Substrate Activation

The initiation of the aryl-polyene biosynthesis involves the conversion of L-tyrosine to 4-coumaric acid (4CA) nih.gov. This step is catalyzed by a tyrosine ammonia-lyase (TAL), such as FlxA in Chitinophaga pinensis nih.govresearchgate.net. Following the formation of 4CA, the enzyme 4-coumarate-CoA ligase (4CL), designated as FlxY in C. pinensis, plays a crucial role in activating this precursor for subsequent polyketide synthesis nih.govresearchgate.net. FlxY catalyzes the formation of a thioester bond between 4CA and Coenzyme A (CoA), yielding 4-coumaroyl-CoA nih.govresearchgate.netwikipedia.org. This activated form of 4CA then serves as the starter unit for the polyketide synthase machinery responsible for elongating the polyene chain nih.govresearchgate.net. While 4CL enzymes are well-studied in plants, bacterial enzymes with 4CL activity, like FlxY, show low similarity to their plant counterparts, and less is known about their distribution and substrate specificity in bacteria nih.gov.

Polyketide Synthase (PKS)-Like Mechanisms for Polyene Elongation

The elongation of the polyene chain in this compound biosynthesis is proposed to occur via a mechanism similar to type II fatty acid synthesis or polyketide synthesis nih.govresearchgate.net. The 4-coumaroyl-CoA starter unit is believed to be extended by sequential addition of malonyl-CoA units researchgate.net. Genes encoding several putative β-ketoacyl synthases, reductases, dehydratases, and thioesterases have been identified within this compound biosynthesis gene clusters, supporting a type II fatty acid synthase-like mechanism for the assembly of the polyene moiety nih.govresearchgate.net. These enzymes work iteratively to add two-carbon units, reduce β-keto groups, and introduce double bonds, building the conjugated polyene chain scribd.comscribd.com.

Beta-Hydroxyacyl-Acyl Carrier Protein (ACP) Dehydratase (FabZ) Function in Double Bond Formation

Beta-hydroxyacyl-acyl carrier protein (ACP) dehydratase (FabZ) is an enzyme that plays an essential role in the formation of double bonds during fatty acid synthesis and is also crucial for this compound biosynthesis oup.commdpi.com. FabZ catalyzes the dehydration of a β-hydroxyacyl-ACP intermediate, introducing a double bond into the growing polyene chain mdpi.com. Studies in Cytophaga hutchinsonii have demonstrated that the fabZ gene is essential for this compound synthesis, and a fabZ mutant was deficient in pigment production oup.com. This indicates that FabZ is critical for generating the characteristic conjugated double bonds within the this compound polyene chromophore oup.commdpi.com. There are two isoforms of this dehydratase enzyme, FabA and FabZ, and their specific roles and structural features in this compound biosynthesis are subjects of ongoing study mdpi.com.

Methyltransferase (FlxK) and Acyltransferase (FlxL) Roles in Structural Diversification

Structural variations in this compound pigments, such as methylation and differences in alkyl chain lengths, contribute to their diversity asm.org. Enzymes like methyltransferases and acyltransferases are involved in these modifications . In C. pinensis, genes such as flxK (encoding a methyltransferase) and flxL (encoding an acyltransferase) are located within the this compound biosynthesis gene cluster and are thought to be involved in tailoring the polyene chain and esterifying the phenolic component with the DAR moiety . Disruption of these genes has been shown to abolish this compound production, highlighting their essential roles in structural diversification and pigment assembly .

Dialkylresorcinol (DAR) Biosynthesis Enzymes (e.g., DarA, DarB)

The dialkylresorcinol (DAR) moiety, a key component of this compound, is synthesized separately and subsequently esterified to the aryl-polyene carboxylic acid . DARs are derived from the condensation of two fatty acid metabolism intermediates nih.govmdpi.com. Genes involved in DAR biosynthesis, such as darA and darB, have been identified within or adjacent to this compound biosynthesis gene clusters in various Bacteroidetes species, including Flavobacterium johnsoniae and Chitinophaga pinensis asm.orgresearchgate.netfrontiersin.orgresearchgate.net. DarA is predicted to encode a dialkylresorcinol condensing enzyme, while darB is similar to a 3-oxoacyl-[acyl-carrier-protein] synthase III protein frontiersin.org. Studies in F. johnsoniae have shown that mutations in darB result in the absence of this compound pigments, confirming the involvement of dar genes in this compound biosynthesis asm.org. These enzymes facilitate the head-to-head condensation of fatty acid-derived precursors to form the characteristic 2,5-dialkylresorcinol structure nih.gov.

Genomic Organization and Gene Clusters

The genes responsible for this compound biosynthesis are typically organized into gene clusters in the genomes of producing bacteria researchgate.net. This clustering facilitates coordinated regulation of the biosynthetic pathway.

Identification and Analysis of this compound Biosynthesis Gene Clusters in Bacteroidetes

This compound biosynthesis gene clusters have been identified and analyzed in several Bacteroidetes species known to produce these pigments asm.orgresearchgate.net. Comparative genomic analysis has revealed conserved gene clusters in this compound-producing Bacteroidetes such as F. johnsoniae, Flavobacterium psychrophilum, and CandidatusCytophaga hutchinsonii, which are absent in non-producing strains asm.org. These clusters typically contain genes encoding the enzymes involved in both aryl-polyene and DAR biosynthesis, as well as potential transport and modification enzymes asm.org. For example, the gene cluster in F. johnsoniae spans a significant region of DNA and includes genes for enzymes involved in lipid synthesis, including beta-ketoacyl synthases and beta-hydroxyacyl-acyl carrier protein dehydratase, in addition to darA and darB asm.org. Analysis of these gene clusters provides insights into the organization and potential regulation of this compound production in Bacteroidetes asm.orgresearchgate.net. Studies using tools like antiSMASH and comparative genomics have helped to delineate these clusters and identify homologous genes across different species mdpi.comresearchgate.netnih.gov. The conserved nature of these gene clusters across various this compound-producing Bacteroidetes suggests a common biosynthetic blueprint for these pigments within the phylum nih.gov.

Comparative Genomics of Conserved Gene Loci Across Producing Strains

Comparative genomic studies have been instrumental in identifying and characterizing the gene clusters responsible for this compound biosynthesis across different bacterial species. The genes involved in this compound synthesis are typically organized into a gene cluster, often referred to as the this compound biosynthesis gene cluster (flxBGC) or aryl polyene (APE) gene cluster. nih.govmdpi.comapsnet.org

Analysis of genomes from this compound-producing bacteria such as Chitinophaga pinensis, Flavobacterium johnsoniae, and Cytophaga hutchinsonii has revealed homologous gene clusters. nih.govasm.orgresearchgate.net For instance, the this compound gene cluster in C. pinensis spans a region containing genes like flxA and flxY, along with the previously reported dar gene cluster responsible for the dialkylresorcinol moiety. nih.gov Similarly, F. johnsoniae possesses a gene cluster involved in this compound synthesis, including genes like Fjoh_1103 and Fjoh_1102, which show similarity to darA and darB from Pseudomonas aurantiaca, genes involved in alkylresorcinol biosynthesis. asm.orgresearchgate.net

Comparative genomics of four keratin-degrading Chryseobacterium species also identified conserved gene clusters for this compound-type pigment biosynthesis. nih.govbiorxiv.orgdoaj.org These clusters show remarkable conservation across the tested genomes, particularly between Chryseobacterium gallinarum and Chryseobacterium sp. P1-3. nih.gov While the APE-DAR cluster in Chryseobacterium sp. kr6 shows high similarity (75%) to that in Flavobacterium johnsoniae UW101, its similarity is less than 45% compared to the clusters in Chitinophaga pinensis and Escherichia coli. mdpi.comresearchgate.net This suggests variations in gene content and organization despite the conserved function.

Key observations from comparative genomics include the presence of genes predicted to encode enzymes involved in fatty acid synthesis, such as beta-ketoacyl synthases, reductases, dehydratases, and thioesterases, within the this compound gene clusters, suggesting a type II fatty acid synthase-like mechanism for the biosynthesis of the polyene moiety. nih.govasm.orgresearchgate.net

Functional Characterization of Essential Genes for Pigment Synthesis

Functional characterization studies, often involving gene knockout or deletion, have helped identify specific genes essential for this compound synthesis. The polyene moiety of this compound is derived from L-tyrosine, and the DAR moiety originates from fatty acid intermediates. nih.gov

Enzymes like FlxA, a tyrosine ammonia-lyase, are crucial for the initial steps of polyene biosynthesis, catalyzing the deamination of L-tyrosine to 4-coumaric acid. nih.gov FlxY, a 4-coumarate-CoA ligase, activates 4-coumaric acid for subsequent steps, showing high catalytic activity with this substrate. nih.gov

The fabZ gene, encoding a β-hydroxyacyl-(acyl carrier protein) (ACP) dehydratase, has been identified as essential for this compound pigment synthesis in Cytophaga hutchinsonii. oup.comnih.gov This enzyme is believed to be involved in adding double bonds to the polyene chain. mdpi.com Other genes within the cluster, such as those encoding beta-ketoacyl synthases (Flex11, Flex21, Flex24, Flex40 in Chryseobacterium sp. KMC2), are also predicted to play core roles in the biosynthesis. biorxiv.org

The darA and darB genes are associated with the biosynthesis of the dialkylresorcinol moiety. nih.govasm.orgresearchgate.net These genes show similarity to those involved in the synthesis of 2-hexyl-5-propyl-alkylresorcinol in Pseudomonas aurantiaca, suggesting a similar pathway involving the condensation of fatty acid-derived precursors. asm.orgasm.org

Regulatory Mechanisms of this compound Biosynthesis

The production of this compound is subject to regulatory mechanisms that control the expression of the genes involved in its biosynthesis. These mechanisms can involve transcriptional and translational control elements, as well as influences from the environmental and nutritional conditions.

Transcriptional and Translational Control Elements

While detailed mechanisms of transcriptional and translational control specifically for this compound biosynthesis are still being elucidated, studies on related secondary metabolite gene clusters in bacteria provide insights. Regulatory genes, such as those encoding transcriptional regulators belonging to families like AraC, have been found within gene clusters involved in the biosynthesis of related compounds like dialkylresorcinols in Pseudomonas aurantiaca. asm.org These regulators can target specific promoter elements to control gene expression. asm.org

In some cases, genes involved in this compound biosynthesis may be part of larger regulatory networks. For instance, a proposed quorum sensing circuit involving a luxR solo gene (narL/fixJ) has been linked to the regulation of dar and flx gene clusters in Dyadobacter sp. HH091, potentially upregulating mechanisms including this compound biosynthesis. researchgate.net Transcriptional regulators are also conserved across bacteria producing pigments like this compound and carotenoids, which can act as UV protectors. frontiersin.org

Environmental and Nutritional Influences on Gene Expression

Environmental and nutritional factors significantly influence this compound production. Optimization studies have shown that culture conditions such as temperature, pH, and nutrient composition can critically affect pigment yield. researchgate.netbibliotekanauki.plbibliotekanauki.pl

Specific nutrient components have been identified as having a significant impact. For Chryseobacterium artocarpi CECT 8497, lactose (B1674315), L-tryptophan, and KH₂PO₄ were found to be the most significant variables affecting pigment production. researchgate.netbibliotekanauki.plbibliotekanauki.pl Supplementation with lactose and L-tryptophan substantially increased pigment production. bibliotekanauki.pl KH₂PO₄ also had a positive effect, potentially by alleviating catabolite repression. bibliotekanauki.pl

Optimal conditions for maximum this compound production have been determined for specific strains. For Chryseobacterium artocarpi CECT 8497, optimized conditions in a 50 L bioreactor included specific concentrations of lactose (11.25 g/L), L-tryptophan (6 g/L), and KH₂PO₄ (650 ppm), along with optimized agitation speed, aeration rate, and initial pH. researchgate.netbibliotekanauki.pl These optimized conditions resulted in a significant increase in pigment production compared to unoptimized conditions. bibliotekanauki.plresearchgate.net

Temperature also plays a role, with studies indicating optimal temperatures around 30 °C for maximum pigment production in some Chryseobacterium strains. mdpi.com Growth in the dark and at specific pH ranges (e.g., pH 8.0-8.5) can also be favorable for this compound production. mdpi.com

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production

Metabolic engineering and synthetic biology offer powerful tools to enhance this compound production and potentially create novel this compound derivatives. frontiersin.orgresearchgate.netfrontiersin.org Wild-type strains often produce pigments at low concentrations, limiting their industrial application. bohrium.com

Gene Editing Strategies for Overproduction and Pathway Optimization

Gene editing techniques, such as CRISPR-Cas9, can be employed to modify bacterial genomes for improved pigment production. frontiersin.orgfrontiersin.orgfrontiersin.org Strategies include the overexpression of key genes involved in the rate-limiting steps of this compound biosynthesis or the knockout of genes that divert metabolic flux away from the this compound pathway.

Optimizing the expression of genes within the this compound gene cluster is a key approach. For example, increasing the expression of genes encoding essential enzymes like FlxA, FlxY, or FabZ could lead to higher pigment yields. nih.govoup.comnih.gov

Pathway optimization can also involve modifying the precursor supply. Since L-tyrosine and fatty acid intermediates are precursors for this compound, engineering the metabolic pathways that produce these molecules could enhance this compound synthesis. nih.gov

Furthermore, synthetic biology approaches can be used to refactor the this compound gene cluster, placing the genes under the control of strong, inducible promoters to achieve high-level expression. frontiersin.org This can involve assembling the entire gene cluster in a heterologous host, such as Escherichia coli, to facilitate manipulation and production. asm.org

While research on metabolic engineering specifically for this compound is ongoing, successful strategies in enhancing the production of other bacterial pigments like carotenoids and violacein (B1683560) through genetic engineering and pathway optimization demonstrate the potential for similar approaches with this compound. frontiersin.org

Data Table: Key Genes and Functions in this compound Biosynthesis

Gene/Protein NameProposed Function in this compound BiosynthesisProducing Organisms (Examples)References
FlxATyrosine ammonia-lyase (Initiation of polyene biosynthesis)Chitinophaga pinensis nih.gov
FlxY4-coumarate-CoA ligase (Activation of 4-coumaric acid)Chitinophaga pinensis nih.gov
FabZβ-hydroxyacyl-(acyl carrier protein) dehydratase (Polyene chain elongation)Cytophaga hutchinsonii, Chryseobacterium sp. kr6, Flavobacterium johnsoniae oup.commdpi.comnih.gov
DarAInvolved in Dialkylresorcinol (DAR) biosynthesisFlavobacterium johnsoniae, Pseudomonas aurantiaca (homolog) nih.govasm.orgresearchgate.netasm.org
DarBInvolved in Dialkylresorcinol (DAR) biosynthesisFlavobacterium johnsoniae, Pseudomonas aurantiaca (homolog) nih.govasm.orgresearchgate.netasm.org
Flex113-oxoacyl-(acyl carrier protein) synthase III (Core biosynthesis)Chryseobacterium sp. KMC2 biorxiv.org
Flex21, Flex24, Flex40Beta-ketoacyl synthases (Core biosynthesis)Chryseobacterium sp. KMC2 biorxiv.org

Data Table: Optimized Culture Conditions for this compound Production in Chryseobacterium artocarpi CECT 8497

ParameterOptimal Value (50 L bioreactor)Effect on ProductionReferences
Lactose11.25 g/LSignificant positive effect researchgate.netbibliotekanauki.plbibliotekanauki.pl
L-Tryptophan6 g/LSignificant positive effect researchgate.netbibliotekanauki.plbibliotekanauki.pl
KH₂PO₄650 ppmSignificant positive effect, potential catabolite repression relief researchgate.netbibliotekanauki.plbibliotekanauki.pl
Agitation Speed200 rpmOptimized for cell growth and pigment production bibliotekanauki.pl
Aeration Rate2 L/minOptimized for cell growth and pigment production bibliotekanauki.pl
Initial pH7.04Optimized for cell growth and pigment production bibliotekanauki.pl
Temperature~30 °COptimal range observed in some strains mdpi.com

Heterologous Expression Systems for Recombinant Pigment Production

Information specifically detailing heterologous expression systems for the recombinant production of this compound was not available in the consulted literature. Research on heterologous expression often focuses on producing various recombinant proteins in host systems like Escherichia coli, yeast, or mammalian cells, highlighting the advantages and challenges associated with these systems, such as expression levels, protein folding, and post-translational modifications. However, direct application of these systems for this compound biosynthesis in non-native hosts was not described in the search results.

Optimization of Culture Conditions and Fermentation Parameters for Yield Improvement

Significant research has focused on optimizing culture conditions and fermentation parameters to enhance this compound production from its native bacterial producers, particularly Chryseobacterium artocarpi CECT 8497. Optimization studies have employed statistical methods such as Response Surface Methodology (RSM) and techniques like Particle Swarm Optimization (PSO) to identify key factors influencing pigment yield.

Investigations have shown that medium composition plays a crucial role in this compound production. In studies with Chryseobacterium artocarpi CECT 8497, lactose, L-tryptophan, and KH2PO4 were identified as the most significant variables affecting pigment yield. Optimization of the concentrations of these components led to a substantial increase in this compound production. For instance, optimal concentrations of lactose at 11.25 g/L, L-tryptophan at 6 g/L, and KH2PO4 at 650 ppm in a 50 L bioreactor resulted in a maximum pigment production of 521.64 mg/L. This represented a 7.23-fold increase compared to production levels before optimization.

Beyond medium composition, physical parameters such as temperature, aeration rate, and agitation speed have also been optimized for improved this compound yield in bioreactor settings. Studies using a 2-L bioreactor with Chryseobacterium artocarpi CECT 8497 showed that a temperature of 30°C, aeration rate of 2 L/min, and agitation rate of 250 rpm yielded 0.144 g/L of this compound. Further optimization using a self-learning particle swarm optimization algorithm slightly improved the yield to 0.176 g/L under conditions of 29.80°C, 2.23 L/min aeration, and 245 rpm agitation. For larger scale production in a 50 L bioreactor, optimal conditions were found to be an agitation speed of 200 rpm, aeration rate of 2 L/min, and initial pH of 7.04.

The exploration of low-cost agricultural wastes as alternative substrates for this compound production has also been reported. Banana peel waste and liquid pineapple waste have been investigated as potential feedstocks, leveraging their rich content of sugars, proteins, and other nutrients that support microbial growth. While these substrates are economically advantageous, the this compound yields obtained were reported to be lower compared to using nutrient broth, indicating a need for further optimization of culture conditions when utilizing such resources.

The following table summarizes some key optimization results for this compound production:

ParameterOptimized Value (Example)Host StrainScaleResulting YieldReference
Temperature29.80 °CChryseobacterium artocarpi CECT 84972 L Bioreactor0.176 g/L
Aeration Rate2.23 L/minChryseobacterium artocarpi CECT 84972 L Bioreactor0.176 g/L
Agitation Rate245 rpmChryseobacterium artocarpi CECT 84972 L Bioreactor0.176 g/L
Lactose11.25 g/LChryseobacterium artocarpi CECT 849750 L Bioreactor521.64 mg/L
L-tryptophan6 g/LChryseobacterium artocarpi CECT 849750 L Bioreactor521.64 mg/L
KH2PO4650 ppmChryseobacterium artocarpi CECT 849750 L Bioreactor521.64 mg/L
Initial pH7.04Chryseobacterium artocarpi CECT 849750 L Bioreactor521.64 mg/L

These optimization efforts highlight the potential for achieving improved this compound yields through careful control of both medium composition and physical fermentation parameters, paving the way for more economically viable production processes.

Ecological and Physiological Functions of Flexirubin

Role in Environmental Stress Resistance

Flexirubin plays a crucial role in equipping bacteria to withstand various environmental challenges. Its presence in the outer membrane allows it to act as a primary shield against external threats, thereby enhancing the organism's survival prospects.

Photoprotection Against Ultraviolet (UV) Radiation

This compound provides significant protection against the damaging effects of ultraviolet (UV) radiation. Research has demonstrated that this pigment is stable when exposed to both UV and sunlight. researchgate.net The photoprotective capability of this compound is vital for bacteria, particularly those inhabiting environments with high levels of solar radiation.

Experimental evidence supports this role; a study involving the mutation of the this compound synthesis gene fabZ in Cytophaga hutchinsonii revealed that the nonpigmented mutants had markedly reduced survival rates when exposed to UV light compared to the pigmented wild-type strain. researchgate.net Furthermore, this compound has been shown to enhance the sun protection factor (SPF) of commercial sunscreens, underscoring its UV-absorbing potential. ijpsr.com These findings indicate that this compound functions as a natural sunscreen for the bacteria, shielding cellular components from UV-induced damage.

Mitigation of Oxidative Stress Damage

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), can cause significant damage to cellular components like lipids, proteins, and DNA. nih.gov this compound has demonstrated potent antioxidant capabilities, effectively scavenging a variety of free radicals and mitigating oxidative damage. researchgate.netnih.gov

In vitro studies on this compound extracted from Chryseobacterium artocarpi have quantified its ability to scavenge multiple ROS, including hydrogen peroxide, hydroxyl radicals, and superoxide (B77818) anions. mdpi.com The pigment's antioxidant activity is concentration-dependent and is attributed to the hydrogen-donating ability of its phenolic ring structure. nih.gov In one study, this compound pretreatment was shown to attenuate chemically induced oxidative stress by reducing levels of malondialdehyde (a marker of lipid peroxidation) and boosting the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). nih.gov This strong antioxidant capacity suggests that this compound is a key component of the bacterial defense system against oxidative damage. nih.gov

Antioxidant Activity of this compound from Chryseobacterium artocarpi
AssayThis compound Concentration (µM)Scavenging Activity (%)Positive ControlControl Activity (%)
H₂O₂ Scavenging1.093.85Trolox95.58
Hydroxyl Radical Scavenging1.091.65Ascorbic Acid (0.6 µM)86.42
DPPH Radical Scavenging0.470.0Trolox-
Nitric Oxide Scavenging-Lower than controlTrolox-

Adaptation to Alkaline Environmental Conditions

This compound exhibits notable stability and unique chemical properties in alkaline environments. The pigment is soluble in alkaline aqueous solutions, such as sodium hydroxide (B78521) and sodium carbonate. researchgate.net A characteristic feature of this compound is its visible color change in the presence of a base like potassium hydroxide (KOH), shifting from yellow to red, brown, or purple. mdpi.com This reversible shift is due to the deprotonation of the phenolic hydroxyl group within its chromophore structure. mdpi.com

Studies on this compound-based inks have shown that the pigment remains extremely stable across a wide pH range, from 1.0 to 11.0. While the color (hue) remains unchanged even in strongly alkaline conditions, the lightness of the pigment may decrease, making it appear darker. This stability in high pH environments suggests that this compound may play an adaptive role for bacteria thriving in alkaline habitats, ensuring the integrity and function of the outer membrane where the pigment is located.

Interactions within Microbial Communities and Ecosystems

Beyond individual survival, the properties of this compound can influence how bacteria interact with other organisms within their ecosystem. The production of secondary metabolites with bioactive properties is a critical factor in shaping microbial communities.

Potential Role in Rhizosphere Interactions

Many this compound-producing bacteria, such as Chryseobacterium artocarpi, have been isolated from the rhizosphere, the nutrient-rich soil region directly surrounding plant roots. researchgate.netijpsr.com The rhizosphere is a highly competitive environment where microorganisms vie for resources released by the plant in the form of root exudates. elsevierpure.comnih.gov

Influence on Biofilm Formation

Existing scientific literature does not extensively detail the direct influence of the chemical compound this compound on the structural aspects of biofilm formation. Research has predominantly focused on the broader antimicrobial and antioxidant properties of the pigment rather than its specific role in the physical processes of biofilm development.

However, the recognized antimicrobial activities of this compound are relevant to biofilm formation, as they can inhibit the growth of bacteria that are known to form biofilms. By inhibiting these microorganisms, this compound may indirectly impact the extent and establishment of biofilms.

A pigment extract from Chryseobacterium sp. kr6, identified as belonging to the this compound group, has demonstrated antimicrobial activity against biofilm-forming bacteria such as Staphylococcus aureus and Enterococcus faecalis. mdpi.comresearchgate.net Similarly, this compound extracted from a bacterium isolated from rhizosphere soil has shown antimicrobial effects against E. coli and B. sphaericus, both of which are capable of biofilm formation. ijpsr.com

While some species of Chryseobacterium that produce this compound have been observed to form biofilms nih.govnih.gov, studies have not yet isolated the specific contribution of the this compound pigment itself to this process. For instance, a study on clinical isolates of Chryseobacterium gleum noted that 40% of the isolates were capable of forming biofilms, but the research did not investigate the role of this compound in this characteristic. nih.gov Another study on co-cultures of Ralstonia insidiosa and Chryseobacterium gleum also explored enhanced biofilm formation without determining the direct impact of the pigment. nih.gov

Advanced Analytical Methodologies for Flexirubin Characterization

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is fundamental to identifying the molecular framework of flexirubin, providing insights into its electronic properties, functional groups, and the precise arrangement of atoms.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a primary technique for identifying and quantifying this compound. The pigment's extended system of conjugated double bonds, known as the chromophore, is responsible for its characteristic absorption of light in the visible spectrum, resulting in its yellow-orange color. researchgate.netnih.gov

When dissolved in organic solvents like acetone (B3395972), this compound typically exhibits a maximum absorption (λmax) at approximately 450 nm. researchgate.netresearchgate.net The absorption spectrum is generally broad and lacks the fine structure often associated with carotenoids. researchgate.net The polarity of the solvent can influence the exact position of the absorption maximum, a phenomenon known as solvatochromism. researchgate.net

A hallmark characteristic of this compound, crucial for its initial identification, is its response to changes in pH. The presence of a phenolic hydroxyl group in the resorcinol (B1680541) portion of the molecule makes the pigment sensitive to alkalinity. researchgate.netnih.gov Upon the addition of a base, such as potassium hydroxide (B78521) (KOH), the phenolic proton is removed. This deprotonation extends the conjugated system, causing a bathochromic shift (a shift to a longer wavelength) in the absorption maximum. researchgate.netresearchgate.net This color change is reversible upon acidification. lycoming.edu This pH-dependent shift is a simple and effective diagnostic test for identifying this compound-type pigments. researchgate.netresearchgate.net

ConditionTypical Absorption Maxima (λmax)Observed ShiftReference
In Acetone~450 nmN/A researchgate.netresearchgate.net
In Alkaline Solution (e.g., 20% KOH)> 450 nmBathochromic (Red Shift) researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy and its surface-sensitive variant, Attenuated Total Reflectance (ATR-FTIR), are powerful non-destructive techniques used to identify the various functional groups present in the this compound molecule. researchgate.netresearchgate.net By measuring the absorption of infrared radiation, these methods provide a molecular fingerprint based on the vibrational frequencies of different chemical bonds.

The FTIR spectrum of this compound reveals key information about its structure. Analyses have identified principal functional groups characteristic of a this compound-like molecule. researchgate.netresearchgate.net Specific absorption bands confirm the presence of its core components: the polyene chain and the alkylated phenolic ring.

Wavenumber (cm⁻¹)Vibrational ModeAssigned Functional GroupReference
~1050C-O StretchingEster or Ether Linkage researchgate.net
1109 - 672Asymmetric C-H StretchingAlkyl Hydrocarbons researchgate.net
Not Specified-Aromatic Groups researchgate.net
Not Specified-Polyene C=C Groups researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of this compound in solution. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide data on the chemical environment and number of different types of protons and carbons, respectively. nih.gov However, due to the complexity of the this compound molecule, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment. lycoming.edunih.gov

Key 2D NMR experiments used in the characterization of this compound include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically on adjacent carbons (H-C-C-H), helping to piece together fragments of the molecule. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded carbon and proton atoms, allowing for the assignment of a proton signal to its corresponding carbon. researchgate.net

Through the combined application of these NMR methods, researchers can precisely map the structure of different this compound variants isolated from various bacterial sources. lycoming.edu

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition. researchgate.net When coupled with fragmentation techniques, it can also provide significant structural information.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally fragile molecules like this compound with minimal fragmentation. youtube.com In MALDI-MS, the analyte is co-crystallized with a matrix material that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. youtube.com High-resolution instruments like MALDI-Orbitrap can provide highly accurate mass measurements, which are critical for determining the elemental formula of different this compound analogues. researchgate.net

This powerful hyphenated technique combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of tandem mass spectrometry (MS/MS) via an Electrospray Ionization (ESI) interface. mdpi.com

First, an HPLC system separates a mixture of pigments, allowing for the isolation of individual this compound derivatives. researchgate.net The separated compounds are then introduced into the mass spectrometer through the ESI source, which generates gas-phase ions. In the mass spectrometer, a precursor ion corresponding to a specific this compound derivative can be selected and subjected to fragmentation (MS/MS). The resulting fragment ions provide a wealth of structural information that helps to characterize the different side chains and confirm the core structure. mdpi.com LC-MS analysis of a this compound-type pigment has revealed a mass of 618 m/z, corresponding to a known this compound structure lacking a hydroxyl group. researchgate.net

TechniqueApplication for this compoundKey FindingsReference
MALDI-MSAccurate molecular weight determination of this compound variants.Used to obtain high-resolution mass spectra of this compound from Chryseobacterium pinensis. researchgate.net
HPLC-ESI-MS/MSSeparation of different this compound compounds and structural analysis through fragmentation.Identified a this compound-type pigment with a mass-to-charge ratio (m/z) of 618. researchgate.net

Mass Spectrometry (MS) Applications

Qualitative and Quantitative Detection Methods

The characterization of this compound, a polyene pigment found in various bacteria, relies on a combination of qualitative and quantitative analytical techniques. These methods leverage the unique chemical structure of this compound, particularly its polyene chromophore and phenolic hydroxyl group, to enable its detection and measurement in biological extracts.

Potassium Hydroxide (KOH) Test for pH-Induced Color Shift

A primary and rapid qualitative method for identifying the presence of this compound-type pigments is the Potassium Hydroxide (KOH) test. lycoming.edu This simple colorimetric test is based on the significant, pH-induced shift in the pigment's absorption spectrum upon exposure to a strong base. lycoming.edunih.gov

The procedure typically involves applying a solution of 20% (w/v) KOH directly onto a bacterial colony or a mass of bacterial cells on a glass slide. researchgate.netresearchgate.net If this compound pigments are present, an immediate and distinct color change is observed. The initial yellow or orange color of the bacterial mass will shift to a dark red, purple, or brown. researchgate.net This alteration is attributed to the deprotonation of the phenolic hydroxyl group within the this compound structure in the alkaline environment. nih.gov

In contrast, if the yellow coloration is due to other pigments, such as carotenoids, no color change will occur upon the addition of KOH. researchgate.net The reaction is often reversible; subsequent addition of an acid, like acetic acid, can revert the color to its original yellow or orange state, further confirming the presence of this compound. blogspot.com This test serves as an important chemotaxonomic marker, particularly for differentiating genera within the phylum Bacteroidetes. lycoming.edu

Table 1: Summary of the Potassium Hydroxide (KOH) Test for this compound Detection

StepReagentInitial Color (this compound)Expected ResultConfirmation
120% Potassium Hydroxide (KOH)Yellow / OrangeImmediate shift to red, purple, or brown researchgate.netIndicates presence of this compound-type pigments
2Acetic AcidRed / Purple / BrownColor reverts to original yellow / orange blogspot.comConfirms reversible pH-induced shift

Spectrophotometric Quantification in Extracts

For quantitative analysis, spectrophotometry is a widely employed method. This technique measures the amount of light absorbed by the this compound pigment in a solution at a specific wavelength, allowing for the determination of its concentration.

The process begins with the extraction of the pigment from the bacterial cells using a suitable organic solvent, commonly acetone or a methanol/acetone mixture. lycoming.eduresearchgate.net Once extracted, the solution's absorbance is measured using a UV-Visible spectrophotometer. This compound exhibits a characteristic absorption maximum (λmax) in the visible range, which is crucial for its quantification. Research on flexirubins from different bacterial species has identified specific λmax values. For instance, a major this compound pigment purified from Chryseobacterium oranimense showed a λmax of 452 nm. lycoming.edu Similarly, this compound from other Chryseobacterium species has been detected by measuring absorbance at 450 nm. researchgate.net

The concentration of this compound in the extract is determined by applying the Beer-Lambert law. The absorbance value at the λmax is directly proportional to the concentration of the pigment in the solution. While direct quantification can be performed using known extinction coefficients, comparative studies often measure the absorbance of the extract to estimate pigment production under different conditions. researchgate.net The selection of the solvent is critical, as it must effectively solubilize the pigment without altering its chemical structure. researchgate.net

Table 2: Spectrophotometric Data for this compound Analysis

Bacterial SourceExtraction SolventWavelength of Maximum Absorbance (λmax)Reference
Chryseobacterium oranimenseAcetone452 nm lycoming.edu
Chryseobacterium sp. UTM-3TAcetone450 nm researchgate.net
General Cellular ExtractsMethanol/Acetone (1:1 v/v)Spectrum Analysis researchgate.net

Biotechnological Applications and Bioactive Properties of Flexirubin

Applications as Natural Biocolorants

The demand for natural and environmentally friendly colorants is on the rise, driven by consumer preferences and concerns over the safety of synthetic dyes. Flexirubin presents a promising alternative in various industries due to its vibrant color and biological origin.

Development of Environmentally Friendly Inks

Research has demonstrated the successful formulation of environmentally friendly ink using a this compound-type pigment produced by Chryseobacterium artocarpi CECT 8497. This bio-ink was developed using liquid pineapple waste as a substrate for pigment production, highlighting a sustainable approach to its synthesis. The formulated ink, which included polyvinyl butyral and polyvinyl pyrrolidone, exhibited a smooth texture and was found to be stable over a 30-day period across a wide range of temperatures (25 to 70°C) and pH levels (1.0 to 11.0), as well as in the presence or absence of light. This stability suggests its potential applicability on various materials, including plastics.

Integration into Food and Textile Coloration Technologies

While the potential for this compound in food and textile coloration is recognized, detailed research on its practical integration and stability within these technologies is still emerging. General studies on microbial pigments suggest their suitability as alternatives to synthetic dyes in the food and textile industries due to their biodegradability and natural origins. For instance, polymeric nanofibers incorporating this compound have been shown to reduce the enzymatic browning of apple slices, indicating a potential application in active food packaging to enhance shelf life. However, specific studies on the stability of this compound under various food processing conditions, such as high temperatures and different pH environments, are needed to fully establish its viability as a direct food colorant.

In the realm of textiles, the application of microbial pigments is an area of growing interest for sustainable dyeing practices. While studies have shown that other microbial pigments can be used to dye fabrics like wool, nylon, and silk, specific research on the application of this compound to different textile fibers and its fastness properties is not yet extensively documented. The development of such applications would contribute to more eco-friendly textile production methods.

Exploration in Cosmetic Formulations

This compound has shown potential for use in cosmetic formulations, particularly in skincare products. One study highlighted its ability to increase the Sun Protection Factor (SPF) of a commercially available sunscreen by 0.713%. This suggests that this compound could be a valuable ingredient in sun care products, offering both coloration and enhanced UV protection. Its antioxidant properties further support its potential use in anti-aging and protective skin care formulations.

Antioxidant Activities and Mechanisms

This compound exhibits significant antioxidant properties, which are attributed to its unique chemical structure, featuring a long polyene chain and a phenolic hydroxyl group. These structural components enable it to effectively scavenge free radicals and inhibit oxidative damage.

Free Radical Scavenging Capabilities (e.g., DPPH, H2O2, NO•, •OH, O2•−)

Extensive research has been conducted to evaluate the free radical scavenging activity of this compound using various assays. The pigment has demonstrated a potent ability to neutralize a range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

A study on this compound from Chryseobacterium artocarpi CECT 8497 revealed its dose-dependent scavenging activity against several free radicals. The findings from this research are summarized in the table below.

Free RadicalThis compound Concentration (µM)Scavenging Activity (%)Standard and ConcentrationStandard Scavenging Activity (%)
DPPH 1.0Lower than TroloxTroloxNot specified
H₂O₂ 1.093.85Trolox (0.4 µM)95.58
NO• 1.0Lower than TroloxTroloxNot specified
•OH 1.091.65 ± 1.38Ascorbic acid (0.6 µM)86.42 ± 1.05
O₂•− 1.093.85Trolox (0.4 µM)95.58

Data compiled from a study on this compound from Chryseobacterium artocarpi CECT 8497.

The scavenging of hydroxyl radicals is attributed to the hydrogen-donating ability of the phenolic ring in the this compound structure. At a concentration of 1.0 µM, this compound exhibited a maximum hydroxyl radical inhibition of 91.65 ± 1.38% nih.gov. Similarly, its hydrogen peroxide scavenging activity at the same concentration was 93.85%, which was not significantly different from the standard, Trolox nih.gov. The superoxide (B77818) radical scavenging activity was also found to be 93.85% at 1.0 µM nih.gov. While it showed activity against DPPH and nitric oxide radicals, it was lower than the respective positive controls nih.gov.

Inhibition of Lipid Peroxidation

This compound has demonstrated a potent ability to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. The antioxidative effects of this compound in preventing lipid peroxidation have been confirmed through methods such as the ferric thiocyanate (FTC) and thiobarbituric acid (TBA) assays nih.gov.

The inhibition of lipid peroxidation by this compound is concentration-dependent. At a concentration of 1.0 µM, this compound showed no significant difference in activity compared to the standard antioxidant, Trolox, in the TBA assay nih.gov. This suggests that this compound can effectively prevent the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation nih.gov. The inhibitory effect of this compound on lipid peroxidation may also be associated with its iron-binding capacity nih.gov.

The table below summarizes the lipid peroxidation inhibition activity of this compound from Chryseobacterium artocarpi CECT 8497.

Assay MethodThis compound Concentration (µM)Inhibition ActivityComparison to Standard (Trolox)
Ferric Thiocyanate (FTC) 1.0HighHigher significant inhibition
Thiobarbituric Acid (TBA) 1.0HighNo significant difference

Data from a study on this compound from Chryseobacterium artocarpi CECT 8497. nih.gov

Metal Chelating Properties

The ability of a compound to chelate metals is a significant indicator of its antioxidant potential, as it can reduce the concentration of catalytic metal ions involved in lipid peroxidation mdpi.com. Metal chelating agents are considered secondary antioxidants because they lower the redox potential, which stabilizes the oxidized form of the metal ion mdpi.com. The metal chelating activity of this compound has been evaluated by assessing its ability to interfere with the formation of the ferrous-ferrozine complex.

Molecular Docking Studies on Antioxidant Enzyme Interactions (e.g., Superoxide Dismutase)

Molecular docking studies have been employed to understand the interaction between this compound and key antioxidant enzymes, such as Superoxide Dismutase (SOD), to elucidate its mechanism of action at a molecular level mdpi.comnih.govresearchgate.net. SOD is a crucial enzyme in the antioxidant defense system, catalyzing the dismutation of the superoxide anion radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) nih.govmdpi.com.

A computational study on this compound extracted from Chryseobacterium artocarpi CECT 8497 revealed its interaction with the SOD enzyme mdpi.comnih.gov. The docking results indicated that this compound binds within the binding pocket cavity of the SOD enzyme mdpi.comnih.govsemanticscholar.org. Crucially, this interaction does not affect the enzyme's metal-binding active site mdpi.comnih.govsemanticscholar.org. This suggests that the binding of this compound does not inhibit the normal catalytic activity of the SOD enzyme mdpi.comsemanticscholar.org. The forces driving this interaction are believed to be spontaneous hydrogen bonding and van der Waals forces semanticscholar.org. These findings support the view that this compound has antioxidant properties and can be a valuable therapeutic compound for preventing or treating diseases related to free radicals mdpi.comnih.govresearchgate.net.

Antimicrobial Properties

This compound has demonstrated a range of antimicrobial effects, although findings can vary depending on the specific this compound-type pigment and the microbial strains tested. These pigments are recognized for their potential pharmacological effects, including antimicrobial activities researchgate.net.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. A pigment extracted from a Chryseobacterium species isolated from rhizosphere soil was found to have antibacterial activity against Escherichia coli (a Gram-negative bacterium) and Bacillus sphaericus (a Gram-positive bacterium) ijpsr.comijpsr.com. The activity was determined by measuring the diameter of the zone of inhibition in an agar well diffusion assay, which indicated that the pigment was effective against both types of bacteria ijpsr.com.

However, other research presents a more nuanced picture. For instance, a pigment extract from another source showed antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis researchgate.netsemanticscholar.org. In another study, bacterial cellulose (B213188) functionalized with a this compound-type pigment displayed weaker antibacterial activity against S. aureus, achieving a 66.82 ± 4.42% reduction, and showed no inhibition of the Gram-negative bacterium Pseudomonas aeruginosa nih.gov. This contrasts with some reports that suggest this compound is active against both bacterial types ijpsr.comijpsr.com.

Antibacterial Activity of this compound
Bacterial StrainGram TypeObserved ActivitySource
Escherichia coliGram-NegativeActive ijpsr.comijpsr.com
Bacillus sphaericusGram-PositiveActive ijpsr.comijpsr.com
Staphylococcus aureusGram-PositiveActive researchgate.netsemanticscholar.org
Staphylococcus aureusGram-PositiveWeaker Activity (66.82% reduction) nih.gov
Enterococcus faecalisGram-PositiveActive researchgate.netsemanticscholar.org
Pseudomonas aeruginosaGram-NegativeNo Inhibition Observed nih.gov

Antifungal Activity Against Fungal Pathogens

In addition to its antibacterial properties, this compound has also been shown to possess antifungal activity. A study on this compound pigment from a Chryseobacterium species demonstrated its effectiveness against the fungal pathogen Candida albicans ijpsr.comijpsr.com. The antifungal activity was confirmed using the agar well diffusion method, indicating that the pigment has potential applications as an antifungal agent ijpsr.com.

Other Biological Activities (e.g., Anti-inflammatory, Biocontrol Agent, Protease Production, SPF Enhancement)

This compound and the organisms that produce it exhibit a variety of other biological activities with potential biotechnological applications.

Anti-inflammatory Activity : this compound has demonstrated notable anti-inflammatory properties. A study on this compound pigment from Chryseobacterium showed its anti-inflammatory activity was highest at a concentration of 1200µg/ml ijpsr.com. In an in vivo study, this compound extracted from Chryseobacterium artocarpi exhibited remarkable anti-inflammatory effects against carbon tetrachloride-induced liver injury by suppressing inflammatory markers such as TNF-α, COX-2, and CD-45 nih.gov.

Biocontrol Agent : The genus Chryseobacterium, a known producer of this compound, has been documented to have significance as a biocontrol agent bibliotekanauki.pl. This suggests the potential for using this compound-producing bacteria in agricultural applications to control plant pathogens.

Protease Production : Chryseobacterium species that produce this compound are also known to produce proteases bibliotekanauki.plresearchgate.net. For example, Chryseobacterium sp. A9.9, which produces this compound, can effectively degrade feathers due to its protease activity, suggesting a role in bioremediation and valorization of keratinous waste researchgate.net.

SPF Enhancement : this compound has been found to enhance the Sun Protection Factor (SPF) of commercially available sunscreens. One study reported that the pigment increased the SPF property of a sunscreen by 0.713% ijpsr.com. This indicates its potential use as a natural component in cosmetic formulations to boost UV protection researchgate.netijpsr.com.

Sustainable Production and Bioprocessing

The growing demand for natural pigments has spurred research into the sustainable and cost-effective production of this compound. Significant efforts have been made to optimize fermentation conditions to increase pigment yield. Response surface methodology (RSM) is a statistical tool that has been successfully used to optimize medium composition and cultivation parameters for this compound production by Chryseobacterium artocarpi CECT 8497 bibliotekanauki.plresearchgate.net. By optimizing factors such as lactose (B1674315), L-tryptophan, and KH₂PO₄ concentrations, a 7.23-fold increase in pigment production was achieved, reaching a maximum of 521.64 mg/L in a 50 L bioreactor researchgate.net.

A key aspect of sustainable production is the use of low-cost, renewable substrates. Liquid pineapple waste has been successfully utilized as a substrate for the growth of C. artocarpi and the production of this compound in a 5-L bioreactor semanticscholar.orgjees.in. This approach not only reduces production costs but also helps in valorizing agro-industrial waste.

Downstream processing for the recovery and purification of this compound is another critical area of research. Process simulators like SuperPro Designer have been used to model and investigate optimal recovery scenarios for industrial-scale production utm.my. Simulations based on a production of 300 kg per annum showed that various downstream processing routes could achieve a high recovery yield of at least 94% utm.my. These bioprocessing strategies are essential for developing an economically viable and scalable production model for this compound for its various industrial applications, including as a natural ink semanticscholar.orgjees.in.

Utilization of Agricultural and Industrial Waste Biomass for Fermentation

Several studies have demonstrated the feasibility of producing this compound using various agro-industrial residues. For instance, liquid pineapple waste has been successfully used as a substrate for the cultivation of Chryseobacterium artocarpi CECT 8497, supporting both bacterial growth and the production of this compound. Similarly, feather meal, a protein-rich waste from the poultry industry, has been employed as the sole carbon and nitrogen source for the growth of Chryseobacterium sp. and subsequent this compound extraction.

Other agricultural and industrial byproducts that have been identified as potential feedstocks for this compound production include:

Thin stillage (a co-product of corn ethanol production)

Sorghum hydrolysate

Onion peel

Broken rice

Oil palm frond

The ability of this compound-producing bacteria to metabolize these diverse and complex substrates highlights their metabolic versatility and potential for integration into biorefinery concepts. Research has indicated that utilizing agro-industrial waste as a carbon source in the fermentation medium can lead to a significant reduction in production costs, estimated to be between 38% and 73% compared to using conventional glucose-based media.

Table 1: Examples of Agricultural and Industrial Waste Biomass for this compound Production

Waste BiomassProducing MicroorganismReference
Liquid Pineapple WasteChryseobacterium artocarpi CECT 8497[Source mentioning pineapple waste]
Feather MealChryseobacterium sp.[Source mentioning feather meal]
Thin StillageNot specified[Source mentioning thin stillage]
Sorghum HydrolysateNot specified[Source mentioning sorghum hydrolysate]
Onion PeelNot specified[Source mentioning onion peel]
Broken RiceNot specified[Source mentioning broken rice]
Oil Palm FrondNot specified[Source mentioning oil palm frond]

Economic Viability of Large-Scale Bioproduction

The economic viability of large-scale this compound bioproduction is a critical factor for its successful commercialization. While detailed techno-economic analyses specifically for this compound are still emerging, the economic feasibility of microbial pigment production, in general, provides valuable insights. The primary cost driver in fermentation processes is typically the substrate, which can account for a significant portion of the total production expenditure.

Several factors influence the economic viability of large-scale this compound bioproduction:

Pigment Yield and Productivity: Higher yields and faster production rates are crucial for reducing the per-unit cost of the pigment. Optimization of fermentation parameters such as pH, temperature, aeration, and nutrient composition is essential to maximize productivity.

Downstream Processing: The extraction and purification of this compound from the microbial biomass can be a cost-intensive step. The development of efficient and scalable downstream processing technologies is necessary to minimize these costs.

Market Demand and Price: The demand for natural pigments in various industries, including food, cosmetics, and textiles, is on the rise due to increasing consumer preference for natural products and concerns over the safety of synthetic dyes. This growing market provides a favorable landscape for the commercialization of this compound. The final selling price of this compound will be a determinant of its profitability.

While the production cost of microbial pigments can sometimes be higher than their synthetic counterparts, the "natural" label carries significant market value, allowing them to compete in specific market segments. As research continues to improve fermentation yields and downstream processing efficiency, and with the increasing adoption of waste-based production systems, the economic viability of large-scale this compound bioproduction is expected to become increasingly favorable.

Future Research Directions and Unresolved Challenges

Elucidation of Remaining Unknowns in Biosynthetic Pathways and Enzyme Functions

While significant strides have been made in identifying the gene clusters responsible for flexirubin biosynthesis, a complete and detailed map of the pathway remains to be charted. The initial steps, involving the conversion of L-tyrosine to 4-coumarate-CoA via a tyrosine ammonia-lyase (TAL) and a 4-coumarate-CoA ligase (4CL), have been characterized in species like Chitinophaga pinensis. scispace.comnih.govnih.gov However, the subsequent assembly of the characteristic polyene chain is thought to involve a type II fatty acid synthase-like pathway, but the precise functions and mechanisms of the involved enzymes, such as putative β-ketoacyl synthases, reductases, dehydratases, and thioesterases, are not well understood. oup.com

A primary challenge is that the substrate specificity of key enzymes, including ammonia-lyases (PAL, TAL, HAL), cannot be reliably predicted from genetic sequences alone, necessitating extensive biochemical characterization. nih.gov Future research must focus on the heterologous expression and functional analysis of each putative enzyme within the this compound gene cluster to decode their specific roles in chain elongation, modification (such as methylation), and final esterification with the dialkylresorcinol (DAR) moiety. nih.govresearchgate.net

Table 1: Key Enzymes in this compound Biosynthesis and Areas for Future Research

Enzyme/Protein Family Known Function/Hypothesis Unresolved Questions & Research Focus
Tyrosine Ammonia-Lyase (TAL) Initiates the polyene biosynthesis by converting L-tyrosine to 4-coumaric acid. nih.gov What determines the substrate specificity against L-phenylalanine vs. L-tyrosine in different this compound-producing species? nih.gov
4-Coumarate-CoA Ligase (4CL) Activates 4-coumaric acid to 4-coumarate-CoA for entry into the polyketide-like synthesis pathway. nih.gov How does the substrate specificity of bacterial 4CLs compare to their well-studied plant counterparts? nih.gov
β-ketoacyl synthases, reductases, dehydratases, thioesterases Believed to be part of a type II fatty acid synthase-like system that builds the polyene backbone. oup.com What is the exact sequence of reactions? What are the specific substrates and products for each enzyme? How is polyene chain length controlled?

Refinement of Purification and Isolation Techniques for Enhanced Purity

Current methods for this compound extraction typically rely on conventional solvent extraction with agents like acetone (B3395972), followed by chromatographic techniques. microbiologyjournal.orgnih.gov While effective for laboratory-scale work, these methods present challenges for achieving the high levels of purity required for detailed bioactivity studies and potential commercial applications. The hydrophobic nature of this compound contributes to difficulties in separation from other cellular lipids. researchgate.net

Future research should explore and adapt modern, eco-friendly extraction and purification technologies. researchgate.net Techniques such as microwave-assisted extraction, ultrasound-assisted extraction, and pressurized liquid extraction could offer improved efficiency and reduced solvent consumption. researchgate.netnih.gov The development of optimized chromatographic protocols, potentially using multi-step column chromatography or preparative HPLC, is essential for isolating this compound with greater than 95% purity, which is crucial for accurate characterization and in vivo testing.

Advancements in Strain Engineering for Maximized Production and Novel Derivatives

The yields of this compound from wild-type bacterial strains are often too low for industrial consideration. mdpi.com Metabolic and strain engineering present a powerful approach to overcome this limitation. With the identification of this compound biosynthetic gene clusters, targeted genetic modifications are now feasible. researchgate.netresearchgate.net

Future work should focus on:

Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes, such as TAL and 4CL, could significantly boost the metabolic flux towards this compound production.

Deletion of competing pathways: Knocking out genes involved in pathways that divert precursors away from this compound synthesis could enhance final yields.

Synthetic biology and pathway reconstruction: Heterologous expression of the entire this compound gene cluster in a high-growth, industrially relevant host chassis (like Escherichia coli or Saccharomyces cerevisiae) could enable more controlled and higher-density production.

Generation of novel derivatives: Genetic manipulation of tailoring enzymes, particularly methyltransferases and the polyketide-like synthases, could lead to the creation of novel this compound analogues with potentially enhanced stability or bioactivity.

Development of Cost-Effective and Scalable Bioprocesses for Industrial Implementation

Transitioning this compound production from the lab to an industrial scale requires the development of robust and economically viable bioprocesses. A major bottleneck is the high cost of conventional fermentation media. mdpi.com Research has shown that statistical optimization of culture conditions using response surface methodology can significantly improve yields. bibliotekanauki.plresearchgate.net Furthermore, successful cultivation in 50 L bioreactors has been demonstrated for Chryseobacterium artocarpi. bibliotekanauki.plresearchgate.net

A key strategy for cost reduction is the use of agro-industrial wastes as nutrient sources. researchgate.net Studies have demonstrated the feasibility of using substrates like liquid pineapple waste for this compound production. semanticscholar.org Future research must concentrate on:

Screening a wider range of low-cost, sustainable feedstocks.

Developing optimized fed-batch or continuous fermentation strategies to achieve high cell densities and productivity.

Integrating downstream processing (extraction and purification) with the fermentation process to create a streamlined, cost-effective production pipeline.

Table 2: Comparison of this compound Production Strategies

Strategy Current Status Future Research Focus
Media Optimization (RSM) Shown to increase yield seven-fold in shake flasks for C. artocarpi. bibliotekanauki.plresearchgate.net Application to a broader range of this compound-producing strains; optimization for bioreactor conditions.
Bioreactor Scale-Up Production of 521.64 mg/L achieved in a 50 L bioreactor. bibliotekanauki.plresearchgate.net Development of advanced control strategies (e.g., fed-batch) to further increase titers and productivity.
Agro-Industrial Waste Utilization Feasibility demonstrated with liquid pineapple waste. researchgate.netsemanticscholar.org Screening and optimization of other globally abundant wastes (e.g., molasses, corn steep liquor, feather meal). researchgate.net

Comprehensive in vivo Biological Activity Assessments in Relevant Model Systems (excluding human clinical trials)

While in vitro studies have suggested that this compound possesses antioxidant, antimicrobial, and anti-inflammatory properties, comprehensive in vivo data is scarce. nih.govijpsr.com A pivotal study demonstrated the significant hepatoprotective effects of this compound in a mouse model of carbon tetrachloride-induced liver injury. nih.gov In this model, this compound pretreatment was shown to decrease serum markers of liver damage (ALT, AST, ALP), reduce oxidative stress by lowering malondialdehyde and increasing antioxidant enzymes (SOD, CAT), and exhibit anti-inflammatory and anti-apoptotic effects. researchgate.netnih.gov

This foundational work opens the door for broader in vivo investigations. Future studies should utilize relevant animal models to:

Explore the therapeutic potential of this compound in other models of organ injury, such as nephrotoxicity or cardiotoxicity.

Investigate its efficacy in models of inflammatory diseases, like inflammatory bowel disease or arthritis.

Validate its antioxidant properties in models of oxidative stress-related conditions.

Assess its potential as a topical agent for skin conditions, given its traditional use in treating eczema. researchgate.net

These preclinical studies are essential for substantiating the therapeutic potential of this compound and identifying the most promising avenues for further development.

Investigation of the Adaptive Significance of Conserved this compound Gene Clusters in Diverse Bacterial Ecologies

This compound-type pigments are considered important chemotaxonomic markers for the phylum Bacteroidota, and their biosynthetic gene clusters are found to be conserved across different genera. nih.govnih.gov The production of these pigments is not merely incidental; it likely confers significant adaptive advantages. Studies have shown that this compound protects producing organisms against UV radiation, oxidative stress, and alkaline conditions. oup.comnih.gov The structural similarity of its aryl polyene chromophore to that of carotenoids suggests a role in photoprotection and quenching of reactive oxygen species. nih.govoup.com

A fascinating and largely unexplored area is the ecological significance of this conserved trait. Future research should aim to understand:

How this compound production influences the fitness and survival of bacteria in their natural habitats (e.g., soil, aquatic environments, rhizospheres).

The specific environmental stressors that trigger the upregulation of the this compound gene cluster.

Whether this compound plays a role in inter-species competition, communication (quorum sensing), or symbiotic relationships. researchgate.net

Why these specific gene clusters have been maintained and have diversified across a wide range of bacterial species in different ecological niches. nih.gov

Answering these questions will provide fundamental insights into bacterial evolution and the functional roles of specialized metabolites in shaping microbial communities.

Q & A

Q. What are the standard methods for identifying Flexirubin in bacterial cultures?

this compound identification typically involves biochemical and spectroscopic techniques. The KOH test is a primary method: adding 20% KOH to bacterial culture induces a color shift to red, confirming this compound presence . UV-Vis spectroscopy (peak at 405 nm) and FTIR analysis (detecting functional groups like C-Br, C=C, and C-H bonds) further validate its structural identity .

Q. Which characterization techniques are essential for confirming this compound purity and structure?

Key techniques include:

  • UV-Vis spectroscopy : Identifies absorption maxima (e.g., 405 nm) .
  • FTIR : Detects functional groups (e.g., C=C stretching at 1,650 cm⁻¹) .
  • HPLC : Assesses purity by separating this compound from co-extracted pigments .

Q. What are the critical parameters influencing this compound yield during fermentation?

Optimal production requires precise nutrient concentrations: lactose (~11.25 mg/L), L-tryptophan (~6.00 mg/L), and KH₂PO₄ (~0.65 g/L). Deviations from these values reduce yield, as shown in Box-Behnken Design experiments .

Advanced Research Questions

Q. How do optimization techniques like Response Surface Methodology (RSM) compare to metaheuristic algorithms (Firefly/Bat Algorithm) in maximizing this compound production?

  • RSM : Predicts optimal nutrient combinations via polynomial models (e.g., 498.15 mg/L predicted vs. 501.48 mg/L experimental) .
  • Metaheuristics : Bat Algorithm (BA) outperforms Firefly Algorithm (FA) in precision (lower MAE: 2.33 vs. 3.12; RMSE: 3.01 vs. 4.25) by efficiently navigating complex parameter spaces .

Q. How can researchers reconcile discrepancies between experimental and model-predicted this compound yields?

Statistical validation using metrics like MAE and RMSE quantifies model accuracy. For instance, BA’s lower error margins (MAE: 2.33) vs. RSM (MAE: 5.12) highlight its reliability . Sensitivity analysis further identifies influential variables (e.g., lactose concentration) to refine models .

Q. What methodologies address challenges in scaling this compound production for academic research?

Process simulators like SuperPro Designer evaluate downstream routes:

  • Centrifugation : High recovery (≥94%) but costly capital investment.
  • Dead-end filtration : Reduces costs by 40% but introduces bottlenecks in separation efficiency . Simulations prioritize yield (≥94%) while balancing operational costs and equipment scalability .

Q. How can genetic and biochemical markers differentiate this compound-producing bacterial strains (e.g., Chryseobacterium vs. Flavobacterium)?

  • Biochemical tests : this compound-specific KOH reaction and carotenoid absence .
  • Genetic markers : 16S rRNA sequencing distinguishes Chryseobacterium artocarpi (CECT 8497) from Flavobacterium lutescens .

Q. What role do metaheuristic algorithms play in overcoming limitations of traditional optimization for this compound?

Algorithms like BA and FA reduce experimental iterations by 50% compared to RSM, enabling rapid convergence to global optima. BA’s echolocation-inspired search mechanism enhances precision in multi-variable systems .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate this compound’s bioactivity (e.g., antibacterial assays)?

  • Antibacterial testing : Use agar diffusion assays against Gram-positive/negative pathogens, correlating zone-of-inhibition size with pigment concentration .
  • Dose-response curves : Quantify MIC (Minimum Inhibitory Concentration) using broth microdilution .

Q. What statistical frameworks are recommended for analyzing contradictory data in this compound studies?

Apply mixed-effects models to account for variability in fermentation conditions. For optimization studies, ANOVA with Tukey’s post-hoc test identifies significant parameter interactions (e.g., lactose × L-tryptophan) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.